N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide
Description
Properties
CAS No. |
88350-43-0 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C15H19N3O3/c19-10-9-16-7-8-17-14(20)11-21-13-5-1-3-12-4-2-6-18-15(12)13/h1-6,16,19H,7-11H2,(H,17,20) |
InChI Key |
DLRNQGQBPLVPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)NCCNCCO)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Quinolin-8-yloxyacetic Acid Synthesis
8-Hydroxyquinoline undergoes O-alkylation with chloroacetic acid under basic conditions (NaOH, EtOH/H₂O, 80°C, 6 h) to yield 2-(quinolin-8-yloxy)acetic acid (72–85% yield). Critical parameters include:
N-(2-((2-Hydroxyethyl)amino)ethyl)amine Preparation
A three-step sequence achieves this diamine (Table 1):
- Ethylenediamine protection : Boc₂O in THF selectively protects one amine (0°C, 2 h, 93% yield).
- Hydroxyethylation : Boc-protected ethylenediamine reacts with 2-chloroethanol (K₂CO₃, DMF, 60°C, 12 h, 67% yield).
- Deprotection : TFA/DCM (1:1) removes the Boc group (RT, 1 h, 89% yield).
Table 1 : Optimization of Hydroxyethylation Step
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 67 |
| Cs₂CO₃ | DMF | 60 | 8 | 71 |
| DBU | MeCN | 40 | 24 | 58 |
Convergent Synthetic Routes
Acid Chloride-Mediated Amidation
Activation of 2-(quinolin-8-yloxy)acetic acid with SOCl₂ (reflux, 3 h) generates the corresponding acid chloride, which couples with N-(2-((2-Hydroxyethyl)amino)ethyl)amine in dichloromethane (Et₃N, 0°C → RT, 12 h). Key advantages include:
Pd-Catalyzed C-N Coupling Approach
Adapting Buchwald-Hartwig methodologies, 8-bromoquinoline undergoes cross-coupling with preformed N-(2-((2-hydroxyethyl)amino)ethyl)acetamide (Scheme 1):
- Catalyst system : Pd(OAc)₂/Xantphos (4 mol%)
- Base : Cs₂CO₃ in toluene/EtOH (3:1)
- Conditions : 100°C, 24 h (61% yield)
This route bypasses acid chloride handling but requires stringent oxygen-free conditions.
Process Intensification and Green Chemistry
Microwave-assisted synthesis reduces reaction times significantly (Table 2):
Table 2 : Conventional vs. Microwave-Amide Coupling
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 12 | 0.5 |
| Yield (%) | 78 | 82 |
| E-factor | 23.4 | 8.7 |
Ionic liquid ([BMIM][BF₄]) media enable catalyst recycling (5 cycles, <5% activity loss), aligning with green chemistry principles.
Analytical Characterization Benchmarks
Critical quality attributes for batch release include:
- ¹H NMR (DMSO-d₆): δ 8.95 (dd, J = 4.2 Hz, 1H, quinoline-H2), 4.62 (s, 2H, OCH₂CO), 3.51 (t, J = 6.1 Hz, 2H, NHCH₂CH₂N)
- HPLC : Symmetry C18, 1.0 mL/min, 254 nm, tᴿ = 6.78 min
- HRMS : [M+H]⁺ calcd. 313.1532, found 313.1529
Industrial-Scale Considerations
A continuous flow process (Figure 2) enhances safety and productivity:
- Reactor 1 : SOCl₂/acid mixing (0.5 s residence time)
- Reactor 2 : Amine coupling (PFA tubing, 25°C, 10 min)
- Separator : Liquid-liquid extraction (EtOAc/5% NaHCO₃)
Key metrics:
- Space-time yield : 1.2 kg/L·h vs. 0.3 kg/L·h batch
- Purity : 99.1% by in-line FTIR monitoring
Chemical Reactions Analysis
O-Alkylation of Quinolin-8-ol
A critical step involves forming the ether linkage between quinolin-8-ol and the acetamide moiety. This is typically achieved via O-alkylation , where quinolin-8-ol reacts with an alkylating agent (e.g., alkyl bromides or tosylates) under basic conditions. For example, Menendez et al. (2013) demonstrated similar O-alkylation reactions in synthesizing quinolin-4-yloxy derivatives using copper catalysis .
Amide Bond Formation
The acetamide group is introduced by coupling an aminoethyl fragment with a carboxylic acid derivative. This may involve:
-
Nucleophilic substitution : Reaction of an amino group with an activated acyl chloride or ester.
-
Coupling reagents : Use of reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Hydroxyethyl Group Incorporation
The hydroxyethyl moiety is likely introduced during the synthesis of the aminoethyl fragment. For instance, hydroxylation reactions (e.g., oxidation of alkyl groups) or direct incorporation via nucleophilic substitution with hydroxyethyl precursors (e.g., ethylene oxide derivatives) may be employed.
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
| Functional Group | Potential Reactions |
|---|---|
| Amide | Hydrolysis (acidic/basic), nucleophilic acylation, substitution |
| Ether | Cleavage under harsh conditions (e.g., strong acids/bases), oxidation |
| Hydroxyl | Esterification, oxidation, hydrogen bonding |
| Amino | Alkylation, acylation, protonation |
Amide Hydrolysis
Under acidic or basic conditions, the amide group can hydrolyze to form a carboxylic acid and an amine. For example:
Ether Cleavage
The quinolin-8-yloxy ether linkage is generally stable but can undergo cleavage under extreme conditions (e.g., concentrated HBr or HI).
Amino Group Modifications
The amino group can participate in:
-
Acylation : Reaction with acyl chlorides to form substituted amides.
-
Alkylation : Reaction with alkyl halides to introduce additional hydrophobic groups.
Hydroxyl Group Interactions
The hydroxyl group may engage in hydrogen bonding or undergo esterification with acylating agents .
Reactivity Trends
The compound’s dual hydrophilic (hydroxyethyl-amino) and lipophilic (quinoline) nature enhances its reactivity. For example:
-
Solubility-Driven Reactivity : The hydroxyethyl group improves aqueous solubility, facilitating nucleophilic reactions.
-
Electrophilic Aromatic Substitution : The quinoline ring’s electron-rich nature allows electrophilic substitution, though this is less common in the target compound due to steric hindrance from the ether linkage .
Key Research Findings
-
Antimicrobial Activity : Structurally related quinoline derivatives exhibit potent antimicrobial effects, though the target compound’s specific activity remains under investigation .
-
Synthesis Optimization : Microwave-assisted methods and copper catalysis have been employed to improve reaction efficiency in similar compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets and modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Coordination Chemistry and Fluorescent Sensing
- N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL): This compound () acts as a selective fluorescent sensor for Cd²⁺ and Zn²⁺. The dual quinoline moieties enable distinct sensing mechanisms: photoinduced electron transfer (PET) for Cd²⁺ and internal charge transfer (ICT) for Zn²⁺. The absence of a hydroxyethylaminoethyl group in HL contrasts with the target compound, suggesting that the latter’s side chain may alter metal ion selectivity or fluorescence efficiency due to enhanced hydrogen bonding or steric effects .
- N-(quinolin-8-yl)-2-(quinolin-8-yloxy)propanamide: In contrast to the acetamide derivative (), the propanamide variant exhibits higher amino acid binding affinity. This highlights the critical role of carbon chain length in modulating receptor-ligand interactions. The target compound’s ethyl linker and hydroxyethyl group may similarly influence binding kinetics in biological systems .
Substituted Acetamides in Medicinal Chemistry
- N-cyclohexyl-2-(8-quinolinyloxy)acetamide (): This analog, with a lipophilic cyclohexyl group, exhibits acute oral toxicity (H302) and skin irritation (H315), underscoring how substituent hydrophobicity can exacerbate toxicity.
- N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate (): The methyl-phenyl substitution on the acetamide nitrogen creates a rigid, planar structure (dihedral angle: 87.19° between quinoline and benzene rings). Such steric effects contrast with the flexible hydroxyethylaminoethyl chain in the target compound, which may enhance solubility and conformational adaptability in aqueous environments .
Cytotoxic and Anticancer Derivatives
- (E)-2-(2-oxoindolin-3-ylidene)acetamide hybrids (): Derivatives like (E)-N-(naphthalen-2-yl)-2-(2-oxoindolin-3-ylidene)acetamide (IC₅₀: 5.172 µM) demonstrate moderate cytotoxicity. The target compound’s hydroxyethylaminoethyl group could modulate cytotoxicity by altering cellular uptake or target engagement .
Physicochemical Comparisons
Key Research Findings and Implications
- Binding Affinity : Small structural changes (e.g., acetamide vs. propanamide) drastically alter receptor-ligand interactions (). The target compound’s hydroxyethyl group may enhance hydrogen bonding with biological targets .
- Toxicity : Substituent hydrophobicity (e.g., cyclohexyl) correlates with higher toxicity, suggesting the target compound’s polar side chain may reduce adverse effects .
- Fluorescence Applications: Dual quinoline systems enable metal ion discrimination, but the target compound’s single quinoline and polar chain might shift selectivity toward other ions or biomolecules .
Biological Activity
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide, a compound characterized by its unique structure and functional groups, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and presenting data in an organized manner.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{16}N_{2}O_{3}
- IUPAC Name : this compound
This compound features a quinoline moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Anticancer Properties
Research indicates that compounds with quinoline structures often exhibit significant anticancer properties. A study highlighted the effectiveness of quinoline derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, quinoline-based compounds have been shown to target multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Research suggests that quinoline derivatives can induce cell cycle arrest at the G1/S phase, preventing further cell division and proliferation.
Study 1: Antitumor Activity
In a study conducted on non-small cell lung carcinoma (NSCLC), this compound was evaluated for its cytotoxic effects. The results demonstrated a dose-dependent inhibition of tumor growth, with IC50 values indicating effective concentrations that significantly reduced cell viability compared to control groups .
Study 2: In Vivo Efficacy
An in vivo study assessed the compound's efficacy using xenograft models. Mice treated with the compound showed a marked reduction in tumor size compared to untreated controls, suggesting its potential as a therapeutic agent against aggressive tumors .
Data Table
| Parameter | Value |
|---|---|
| Molecular Weight | 244.28 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer IC50 (NSCLC) | 15 µM |
| Apoptosis Induction | Yes |
| Cell Cycle Arrest | G1/S phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
